
1-Methyl-2,6-dioxooxan-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,6-dioxooxan-1-ium is a chemical compound known for its unique structure and reactivity It belongs to the class of oxonium ions, which are positively charged oxygen-containing species
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,6-dioxooxan-1-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 1-methyl-2,6-dioxooxane using strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an acidic medium to facilitate the formation of the oxonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2,6-dioxooxan-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state species.
Reduction: It can be reduced to form the corresponding alcohol or other reduced forms.
Substitution: The oxonium ion can participate in nucleophilic substitution reactions, where nucleophiles replace the oxonium group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or peracids in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Higher oxidation state oxonium ions or related species.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted oxonium ions with various functional groups.
Applications De Recherche Scientifique
1-Methyl-2,6-dioxooxan-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,6-dioxooxan-1-ium involves its interaction with molecular targets through its oxonium ion center. The positively charged oxygen atom can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the transformation of substrates. The compound’s reactivity is influenced by its electronic structure and the presence of substituents.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2,6-dioxooxane: A related compound with a similar structure but lacking the oxonium ion.
1-Methyl-2,6-dioxooxonium: Another oxonium ion with different substituents.
Uniqueness
1-Methyl-2,6-dioxooxan-1-ium is unique due to its specific oxonium ion structure, which imparts distinct reactivity and properties
Propriétés
Numéro CAS |
113020-77-2 |
|---|---|
Formule moléculaire |
C6H9O3+ |
Poids moléculaire |
129.13 g/mol |
Nom IUPAC |
1-methyloxan-1-ium-2,6-dione |
InChI |
InChI=1S/C6H9O3/c1-9-5(7)3-2-4-6(9)8/h2-4H2,1H3/q+1 |
Clé InChI |
IGGZZXMUNHXYMG-UHFFFAOYSA-N |
SMILES canonique |
C[O+]1C(=O)CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


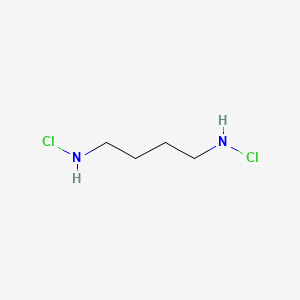


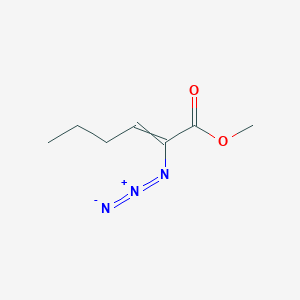
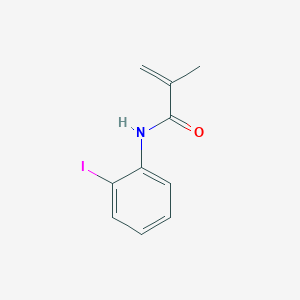
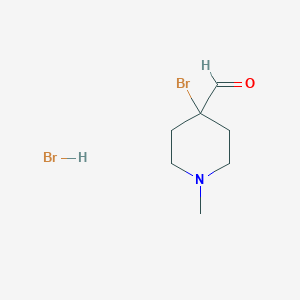
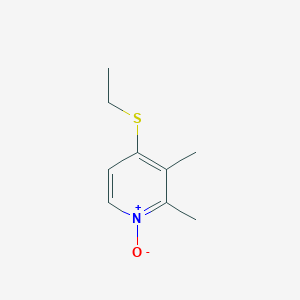
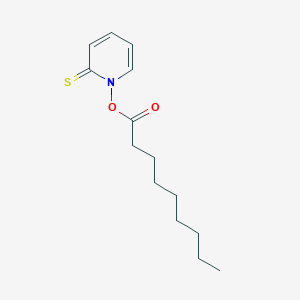

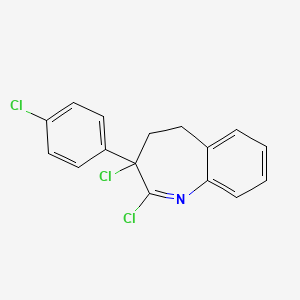
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
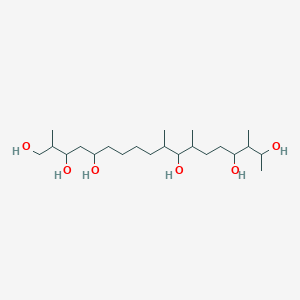
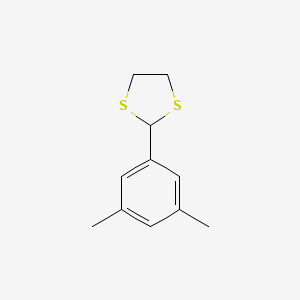
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)
